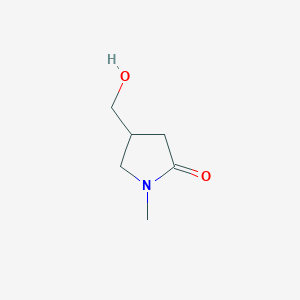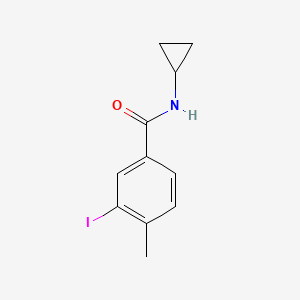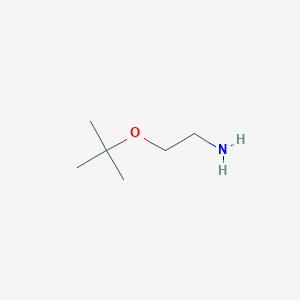![molecular formula C7H8N2O3 B1323497 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 718621-99-9](/img/structure/B1323497.png)
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Übersicht
Beschreibung
The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a fused heterocyclic scaffold that is part of a broader class of pyrazolo[1,3]oxazine derivatives. These compounds are of interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been reported to be achieved in 3–4 steps starting from commercially available pyrazoles . The process involves the optimization of a protected hydroxyethyl group on N1, which allows for the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Following deprotection and reduction, the resulting compounds exhibit multiple substitution patterns, indicating the versatility of the synthetic approach .
Another efficient three-step synthesis method has been developed for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives . This method involves the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process by dehydration of a 1,5-diol intermediate. The reaction is promoted by acid media, leading to good to excellent yields .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is characterized by a fused bicyclic ring system that includes a pyrazole ring and an oxazine ring. The presence of a carboxylic acid group adds to the compound's reactivity and potential for further functionalization.
Chemical Reactions Analysis
The intermediate pyrazole lactols, which are precursors to the final oxazine derivatives, have been shown to be versatile synthetic building blocks . These intermediates can undergo various chemical reactions, including etherification, as demonstrated in the synthesis of related compounds . The ability to introduce different substituents through these reactions allows for the generation of a diverse array of derivatives with potential for further chemical exploration.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are not detailed in the provided papers, the general properties of such heterocyclic compounds typically include moderate to good solubility in common organic solvents, stability under acidic and basic conditions, and the ability to form salts with various counterions. The presence of a carboxylic acid group is likely to increase the compound's solubility in polar solvents and provide additional sites for chemical modification.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The synthesis and reactivity of 1,2-oxazines and related compounds, including derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, involve dehydration and cyclization reactions. These compounds serve as electrophiles in various organic reactions, demonstrating their utility in synthetic organic chemistry (Sainsbury, 1991).
Biological Activities
- Pyrazole carboxylic acid derivatives, including 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, are important scaffolds in medicinal chemistry due to their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020).
Heterocyclic Compound Development
- The development of heterocyclic compounds using 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid derivatives showcases the compound's versatility in synthesizing novel heterocycles with potential applications in drug discovery and other areas of chemistry (Yoda, 2020).
Drug Discovery and Development
- The pyrazolo[1,5-a]pyrimidine scaffold, related to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, is utilized in drug discovery for its broad range of medicinal properties, such as anticancer, anti-inflammatory, and anti-infectious activities, highlighting the potential of these derivatives in developing new therapeutic agents (Cherukupalli et al., 2017).
Kinase Inhibition
- The pyrazolo[3,4-b]pyridine scaffold, similar to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, has been extensively studied for its application in kinase inhibition, a key area in targeted cancer therapies. The versatility of this scaffold in interacting with various kinases through multiple binding modes makes it a valuable component in the design of kinase inhibitors (Wenglowsky, 2013).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use.
- Combustibility : As a solid, it falls under combustible solids (Storage Class Code 11).
- Flash Point : Not applicable (non-flammable).
Zukünftige Richtungen
- Biological Studies : Investigate its biological activity, including potential as an enzyme inhibitor or receptor modulator.
- Derivatives : Explore structural modifications to enhance its properties.
- Drug Development : Evaluate its potential as a lead compound for drug development.
Please note that further research and experimental data are necessary to fully understand the properties and applications of this intriguing compound12.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDKAJETNSREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620468 | |
| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
CAS RN |
718621-99-9 | |
| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)






![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

